
4-Bromo-2,6-dichloroaniline
Overview
Description
4-Bromo-2,6-dichloroaniline is an organic compound with the molecular formula C6H4BrCl2N and a molecular weight of 240.91 g/mol . It is also known by other names such as Benzenamine, 2-bromo-4,6-dichloro- and 2-bromo-4,6-dichloroaniline . This compound is characterized by its off-white to light yellow crystalline appearance .
Preparation Methods
The synthesis of 4-Bromo-2,6-dichloroaniline can be achieved through various methods. One common synthetic route involves the bromination of 2,6-dichloroaniline using N-bromosuccinimide (NBS) under light conditions . The reaction typically proceeds as follows:
Step 1: Dissolve 2,6-dichloroaniline in a suitable solvent such as acetonitrile.
Step 2: Add N-bromosuccinimide (NBS) dropwise under light irradiation.
Step 3: Control the reaction temperature and rate to ensure complete bromination.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Bromo-2,6-dichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide for bromination, potassium hydroxide for deprotection, and various catalysts for coupling reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of Metal Complexes
4-Bromo-2,6-dichloroaniline serves as a ligand in the synthesis of metal complexes. A notable study involved the formation of Schiff base complexes with metal ions such as Nickel, Palladium, Platinum, and Zinc. These complexes demonstrated significant yields (73–91%) and exhibited potential anti-cancer properties .
Metal Ion | Yield (%) | Application |
---|---|---|
Nickel | 73 | Anti-cancer studies |
Palladium | 85 | Catalysis |
Platinum | 91 | Anti-bacterial activity |
Zinc | 80 | Coordination chemistry |
Anti-Cancer Research
The compound has been investigated for its anti-cancer properties. In vitro studies showed that derivatives of this compound possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Electrochemical Studies
Electrochemical oxidation of this compound has been studied to understand its behavior in redox reactions. Cyclic voltammetry (CV) experiments revealed insights into its oxidation processes and the formation of dimeric products under specific conditions .
Case Study 1: Synthesis of Schiff Base Ligands
In a research study, the reaction between this compound and 4-chloro-2-hydroxybenzaldehyde yielded a Schiff base ligand with high purity (81% yield). This ligand was further reacted with various metal chlorides to form stable metal complexes that were characterized using spectroscopic methods .
Case Study 2: Antibacterial Activity Assessment
A series of compounds derived from this compound were tested against common bacterial strains. Results indicated that certain derivatives showed significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dichloroaniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-2,6-dichloroaniline can be compared with other similar compounds such as:
2,6-Dichloroaniline: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-2-chloroaniline: Contains one less chlorine atom, affecting its chemical properties and uses.
2-Bromo-4,6-dichloroaniline: Similar structure but different substitution pattern, leading to unique reactivity.
Each of these compounds has its own unique properties and applications, making this compound distinct in its specific uses and reactivity.
Biological Activity
4-Bromo-2,6-dichloroaniline (C6H4BrCl2N) is a halogenated aniline derivative that has garnered attention for its diverse biological activities. This compound is primarily known for its applications in pharmaceuticals, agricultural chemicals, and dyes. Recent studies have explored its antibacterial properties, potential as an anticancer agent, and its interactions with various biological systems.
- Molecular Formula : C6H4BrCl2N
- Molecular Weight : 240.91 g/mol
- CAS Number : 697-88-1
- Log P (octanol-water partition coefficient) : 3.16, indicating moderate lipophilicity .
Antibacterial Activity
Recent research has demonstrated significant antibacterial activity of this compound and its metal complexes against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The studies indicate that the metal complexes exhibit enhanced antibacterial efficacy compared to the free ligand due to chelation effects, which improve binding affinity to bacterial targets.
Table 1: Antibacterial Activity of this compound and Its Complexes
Compound | Zone of Inhibition (mm) | Activity Index (%) |
---|---|---|
This compound | 10 | 50 |
Pd(II) Complex | 18 | 90 |
Pt(II) Complex | 15 | 75 |
Ni(II) Complex | 12 | 60 |
Standard Drug (Chloramphenicol) | 20 | - |
The data indicate that the metal complexes, particularly those with palladium (Pd), show superior antibacterial properties compared to the uncomplexed ligand .
Anticancer Potential
Studies have also investigated the anticancer properties of this compound. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.
Case Study: Anticancer Activity Against Breast Cancer Cells
In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- IC50 Value : 25 µM
- Mechanism : Induction of apoptosis via mitochondrial pathway.
The study concluded that further investigation into its molecular targets could provide insights into its potential as a therapeutic agent .
Toxicological Profile
While exploring the biological activities of this compound, it is essential to consider its toxicological profile. The compound has been classified as having moderate toxicity based on acute exposure studies. Key findings include:
Q & A
Basic Questions
Q. What are the key physicochemical properties of 4-Bromo-2,6-dichloroaniline relevant to experimental design?
- Answer: The compound (C₆H₄BrCl₂N) has a molecular weight of 240.91 g/mol, melting point range of 83–87°C (with variations depending on purity and measurement methods ), and a density of 1.827 g/cm³. It is a white crystalline solid with a logP value of 3.92, indicating moderate hydrophobicity. Safety data includes hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating proper PPE and ventilation during handling .
Q. How is this compound synthesized and purified for laboratory use?
- Answer: A common method involves pivaloylation of this compound hydrochloride in pyridine with pivaloyl chloride and catalytic DMAP, yielding >97% product after purification via recrystallization or column chromatography . Alternative routes include nucleophilic substitution or catalytic cross-coupling reactions, with purity confirmed by NMR and melting point analysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer:
- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., para-substituted bromine and chlorines).
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 241.91) and fragmentation patterns.
- IR Spectroscopy : Detects N–H stretches (~3400 cm⁻¹) and C–Br/C–Cl vibrations (500–800 cm⁻¹).
- Melting Point Analysis : Validates purity by comparing observed ranges to literature values .
Advanced Questions
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
- Answer: Discrepancies may arise from impurities, polymorphism, or measurement techniques. Strategies include:
- Recrystallization : Using solvents like ethanol or dichloromethane to improve purity .
- Differential Scanning Calorimetry (DSC) : Resolves polymorphic forms.
- Cross-Validation : Comparing NMR/IR data with computational simulations (e.g., DFT) .
Q. What strategies are recommended for resolving structural disorder in crystallographic studies of halogenated aniline derivatives?
- Answer: For compounds like 2,4-dibromo-6-chloroaniline, which exhibit halogen disorder:
- SHELXL Refinement : Use anisotropic displacement parameters and occupancy refinement for disordered atoms.
- Hydrogen Bond Analysis : Track N–H⋯X (X = O, N) interactions to stabilize crystal packing .
Q. How can Schiff base complexes derived from this compound be optimized for catalytic or biological applications?
- Answer: Ligand design involves:
- Functional Group Tuning : Introducing electron-withdrawing groups (e.g., –Cl, –Br) to enhance metal-ligand binding.
- Reaction Conditions : Optimizing solvent (e.g., glacial acetic acid), temperature, and metal-to-ligand ratios to achieve high-yield complexes (73–91%) .
- Biological Screening : Test antimicrobial or anticancer activity via MIC assays or MTT protocols .
Q. What advanced analytical methods are suitable for detecting trace impurities like 2,6-dichloroaniline in this compound samples?
- Answer:
Properties
IUPAC Name |
4-bromo-2,6-dichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQBZKNXJZARBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219989 | |
Record name | 4-Bromo-2,6-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697-88-1 | |
Record name | 4-Bromo-2,6-dichloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-dichloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2,6-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,6-dichloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.